molecular formula C17H19N3O2 B5885630 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide

货号 B5885630
分子量: 297.35 g/mol
InChI 键: MLYUETUGHQSMRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide, also known as JNJ-42847922, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of benzamide derivatives and targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene transcription.

作用机制

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide targets the BRD4 protein, which is involved in the regulation of gene transcription by binding to acetylated lysine residues on histones. BRD4 is overexpressed in many cancer types and has been implicated in the development and progression of cancer. This compound inhibits the binding of BRD4 to acetylated histones, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, this compound has been shown to decrease the expression of cancer stem cell markers, which are responsible for tumor initiation and recurrence.

实验室实验的优点和局限性

One advantage of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide is its specificity for BRD4, which reduces the risk of off-target effects. Moreover, this compound has shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

未来方向

For the research on 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide include the evaluation of its efficacy and safety in clinical trials. Moreover, the combination of this compound with other anticancer drugs or immunotherapies should be explored to enhance its therapeutic potential. Furthermore, the identification of biomarkers that can predict the response to this compound can help to select the patients who are most likely to benefit from this treatment.

合成方法

The synthesis of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 4-aminobenzamide with butyric anhydride to form 4-(butyrylamino)benzamide. This intermediate is then reacted with 3-pyridinemethanol to yield the final product, this compound.

科学研究应用

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. Moreover, this compound has also been shown to sensitize cancer cells to other anticancer drugs, such as cisplatin and doxorubicin.

属性

IUPAC Name

4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-4-16(21)20-15-8-6-14(7-9-15)17(22)19-12-13-5-3-10-18-11-13/h3,5-11H,2,4,12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYUETUGHQSMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。